Human Oral Bioavailability: ~100-Fold Greater Systemic (R)-α-MeHA Exposure Versus Oral Parent Drug
In healthy human volunteers receiving an oral dose of 0.1 mmol BP 2-94, the plasma levels of (R)-α-MeHA-like immunoreactivity decayed with a terminal half-life exceeding 24 hours, and the area under the plasma concentration-time curve (AUC) was two orders of magnitude (~100-fold) higher than that achieved after an equivalent oral dose of the parent drug (R)-α-MeHA [1]. By contrast, (R)-α-MeHA administered orally is extensively inactivated by histamine-N-methyltransferase prior to reaching the systemic circulation [1].
| Evidence Dimension | Systemic (R)-α-MeHA exposure after oral administration in humans |
|---|---|
| Target Compound Data | BP 2-94 0.1 mmol p.o.: t1/2 >24 hr; AUC two orders of magnitude (~100×) higher than parent drug |
| Comparator Or Baseline | (R)-α-methylhistamine 0.1 mmol p.o.: AUC ~1× (negligible systemic exposure due to HMT metabolism) |
| Quantified Difference | ~100-fold higher AUC; t1/2 extended from minutes to >24 hr |
| Conditions | Healthy human volunteers; radioimmunoassay detection of (R)-α-MeHA-like immunoreactivity (Rouleau et al., 1997) |
Why This Matters
This establishes BP 2-94 as a viable oral tool compound for peripheral H3 receptor pharmacology in humans and large-animal models, whereas the parent drug is orally ineffective.
- [1] Rouleau A, Garbarg M, Ligneau X, Mantion C, Lavie P, Advenier C, Krause M, Stark H, Schunack W, Schwartz JC. Bioavailability, antinociceptive and antiinflammatory properties of BP 2-94, a histamine H3 receptor agonist prodrug. J Pharmacol Exp Ther. 1997 Jun;281(3):1085-94. PMID: 9190840. View Source
